Dibutylphenol
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Overview
Description
Preparation Methods
Dibutylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminium phenoxide. The reaction can be represented as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
In this way, approximately 2.5 million kilograms per year are produced . Another method involves the alkylation of phenol or 2-tert-butylphenol with isobutene .
Chemical Reactions Analysis
Dibutylphenol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include quinones, alcohols, and substituted phenols .
Scientific Research Applications
Dibutylphenol has a wide range of scientific research applications:
Mechanism of Action
Dibutylphenol exerts its effects primarily through its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism involves the stabilization of the phenoxy radical formed after hydrogen donation. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the stabilization of free radicals .
Comparison with Similar Compounds
Dibutylphenol can be compared with other similar compounds, such as:
Butylated hydroxytoluene (BHT): Like this compound, BHT is also used as an antioxidant in various products.
2,4-Dimethyl-6-tert-butylphenol: This compound is similar in structure but has different applications and properties.
This compound is unique due to its high effectiveness as an antioxidant and its wide range of applications in different fields.
Properties
CAS No. |
138151-64-1 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,3-dibutylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-8-12-9-7-11-14(15)13(12)10-6-4-2/h7,9,11,15H,3-6,8,10H2,1-2H3 |
InChI Key |
NSENZNPLAVRFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)O)CCCC |
Origin of Product |
United States |
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